molecular formula C9H9N5OS B2646956 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide CAS No. 1050773-77-7

2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide

Cat. No. B2646956
CAS RN: 1050773-77-7
M. Wt: 235.27
InChI Key: OKVACZUXFCDSTI-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide, also known as MTCP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTCP belongs to the class of pyridine carboxamide derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to the suppression of cancer cell growth. 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide has also been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival. This inhibition may contribute to the antifungal and antiviral activities of 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide.
Biochemical and Physiological Effects:
2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This induction of apoptosis is believed to be due to the inhibition of thymidylate synthase and the activation of the caspase cascade. 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide has also been found to inhibit the growth of fungi by disrupting the fungal cell membrane and inhibiting the activity of fungal enzymes. In addition, 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide has been found to inhibit the replication of HIV and HCV by inhibiting viral enzymes and proteins.

Advantages and Limitations for Lab Experiments

2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also limitations to using 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of analogs of 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide with improved solubility and bioavailability. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide and to identify its molecular targets. Finally, preclinical and clinical studies could be conducted to evaluate the efficacy and safety of 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide as a therapeutic agent for cancer, fungal infections, and viral infections.
Conclusion:
In conclusion, 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide is a promising chemical compound that exhibits various biological activities. Its synthesis method is relatively simple, and it has shown potential as a therapeutic agent for cancer, fungal infections, and viral infections. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety as a therapeutic agent.

Synthesis Methods

2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide can be synthesized using various methods, but the most commonly used method involves the reaction between 2-chloro-3-cyanopyridine and 4-amino-1,2,4-triazole in the presence of sodium methoxide and dimethyl sulfoxide. The resulting product is then treated with methylthiol chloride to obtain 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide. The purity of the compound can be improved using recrystallization techniques.

Scientific Research Applications

2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide has been found to exhibit various biological activities, including anticancer, antifungal, and antiviral activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide has also been found to possess antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. In addition, 2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide has shown promising antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).

properties

IUPAC Name

2-methylsulfanyl-N-(1H-1,2,4-triazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS/c1-16-8-6(3-2-4-10-8)7(15)13-9-11-5-12-14-9/h2-5H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVACZUXFCDSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfanyl)-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide

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